Citalopram-d6 N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

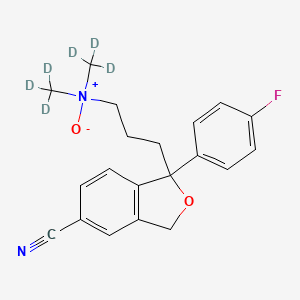

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .

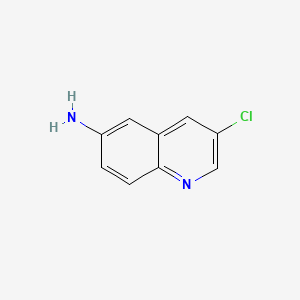

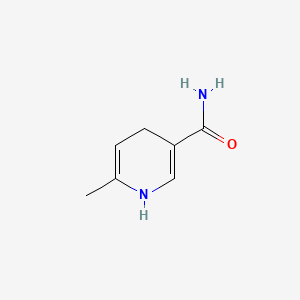

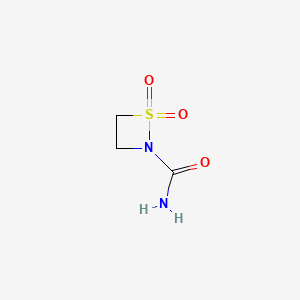

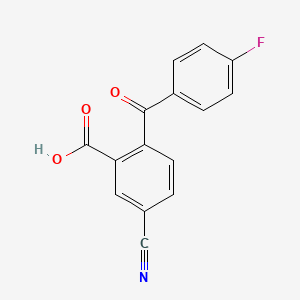

Molecular Structure Analysis

The molecular formula of this compound is C20H15D6FN2O2 . The molecular weight is 346.43 .Chemical Reactions Analysis

Citalopram, the parent compound of this compound, undergoes thermal degradation in a single step after melting at 189.3 °C . The decomposition is suggested to occur via HBr, dimethylamine, and fluorobenzene . Citalopram oxidation was also examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes .Scientific Research Applications

Degradation and Environmental Presence

Research on the degradation of Citalopram, a selective serotonin reuptake inhibitor widely used for treating anxiety and control disorders, under simulated sunlight has identified Citalopram N-Oxide as a minor photoproduct. This indicates that Citalopram and its degradation products, including Citalopram N-Oxide, exhibit stability in various solutions but may dissipate to some extent in natural waters, suggesting environmental implications (Kwon & Armbrust, 2005). Another study evaluated the fate of Citalopram using water treatment technologies like ozonation, ClO2 oxidation, UV irradiation, and Fenton oxidation. It was found that these treatments could significantly reduce Citalopram concentration, with the identification of Citalopram N-Oxide among the transformation products, highlighting its environmental persistence and the effectiveness of treatment methods (Hörsing et al., 2012).

Analytical Detection and Pharmacokinetic Studies

Enantiomeric screening of racemic Citalopram and its metabolites, including Citalopram N-Oxide, in human urine showcases the methodological advancements in chiral separation and detection techniques. This is crucial for pharmacokinetic studies and understanding the metabolic pathways of Citalopram, offering insights into its efficacy and safety profile (Berzas-Nevado et al., 2006). Another study focused on the development of a novel Citalopram potentiometric membrane sensor for its determination in pharmaceutical formulation and urine. This research underscores the importance of accurate, precise, and simple methods for the detection of Citalopram and its metabolites, including N-Oxide, to ensure quality control and clinical monitoring (Faridbod et al., 2020).

Mechanism of Action

Target of Action

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . The primary target of Citalopram is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter is responsible for the reuptake of serotonin from the synaptic cleft . Citalopram enhances serotonergic transmission through the inhibition of serotonin reuptake .

Mode of Action

Citalopram selectively inhibits serotonin reuptake in the presynaptic neurons . This inhibition is primarily due to the S-enantiomer of Citalopram . It has minimal effects on norepinephrine or dopamine . It also displays little to no affinity for serotonin, dopamine, adrenergic, histamine, GABA, or muscarinic receptor subtypes .

Biochemical Pathways

Citalopram and its N-demethylated metabolites exist as racemic compounds . In vitro and in vivo tests showed that the effects of Citalopram and N-demethylcitalopram are mainly due to the S-enantiomers: S-citalopram and S-demethylcitalopram . In their in vitro inhibition of serotonin uptake, S-citalopram and S-demethylcitalopram are 167 and 6.6 times more potent, respectively, than the R-enantiomers .

Pharmacokinetics

Citalopram is rapidly absorbed after oral administration, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The result of Citalopram’s action is the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations in the synaptic cleft, enhancing serotonin signaling .

Action Environment

The action of Citalopram can be influenced by environmental factors. For instance, in the aquatic environment, Citalopram oxidation was examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes . This is because conventional wastewater treatment plants cannot remove Citalopram effectively .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Citalopram-d6 N-Oxide interacts with the 5-hydroxytryptamine transporter, inhibiting the reuptake of serotonin . This interaction with the serotonin transporter is primarily due to the S-enantiomers: S-citalopram and S-demethylcitalopram .

Cellular Effects

This compound influences cell function by modulating serotonin levels. It has been noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish . In lymphoblastoid cell lines from depression patients, citalopram altered gene expression and indicated response-status-dependent transcriptional reactions .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the reuptake of serotonin from the synaptic cleft . This results in increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

Studies on citalopram have shown that its antidepressant and sedative effects can be potentiated by ascorbic acid, vitamin D, and etifoxine .

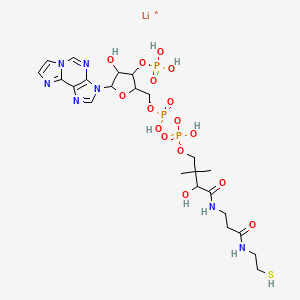

Metabolic Pathways

This compound is involved in the citalopram metabolism pathway . It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 .

Transport and Distribution

Citalopram, the parent compound, is known to be highly lipophilic, suggesting that it can easily cross cell membranes .

Subcellular Localization

Given its role as a serotonin reuptake inhibitor, it is likely to be localized at the presynaptic neuron where the serotonin transporter is located .

Properties

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)